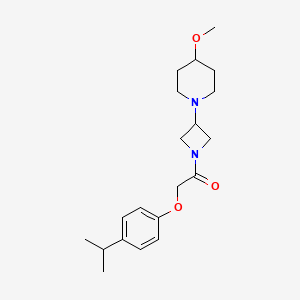
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide, also known as BMA-1, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BMA-1 is a small molecule that belongs to the class of azetidine carboxamide compounds. It has a molecular weight of 352.43 g/mol and a chemical formula of C20H20N4O.
作用機序
The exact mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One of the main advantages of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in lab experiments is its high purity level, which makes it easier to work with and ensures accurate results. 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of using 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide that can be used in cancer treatment. Another area of interest is the investigation of the potential use of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide in combination with other anticancer agents to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide and its potential applications in other areas of scientific research.
合成法
The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide involves several steps, including the reaction of 3-methylphenylamine with benzimidazole-1-carboxylic acid, followed by cyclization with ethyl chloroformate and azetidine-1-carboxylic acid. The final product is obtained through purification by column chromatography. The synthesis of 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been optimized to produce high yields and purity levels, making it an attractive compound for scientific research.
科学的研究の応用
3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 3-(Benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide has anticancer properties, and it has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-N-(3-methylphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-5-4-6-14(9-13)20-18(23)21-10-15(11-21)22-12-19-16-7-2-3-8-17(16)22/h2-9,12,15H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBONAMVQTACMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-methoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2602581.png)
![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanamine](/img/structure/B2602582.png)
![(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2602583.png)
![N-(cyanomethyl)-N-propyl-2-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B2602584.png)
![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-(2-thienyl)pyrimidine](/img/structure/B2602590.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)


